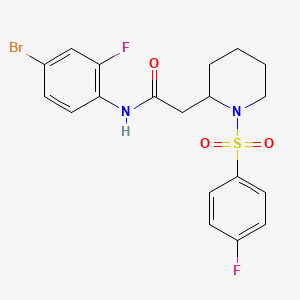
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one binds to the CB1 receptor in the brain and other parts of the body, producing a range of effects. These effects include changes in mood, appetite, and pain perception. This compound has a high affinity for the CB1 receptor, which means that it binds to the receptor more strongly than other cannabinoids.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. These effects include changes in mood, appetite, and pain perception. This compound has been shown to be effective in reducing pain in animal models, and it has also been shown to stimulate appetite in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments is that it produces similar effects to other cannabinoids, such as THC. This means that it can be used as a substitute for THC in experiments where THC is not available or cannot be used. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not produce the same effects as natural cannabinoids.
Direcciones Futuras
There are many potential future directions for research on 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one. One area of research could focus on the development of new synthetic cannabinoids that are more effective or have fewer side effects than this compound. Another area of research could focus on the development of new drugs that target the CB1 receptor and produce similar effects to cannabinoids. Finally, research could focus on the development of new treatments for conditions such as chronic pain and appetite disorders that target the CB1 receptor.
Métodos De Síntesis
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is synthesized through a multistep process that involves the reaction of various chemicals, including 2-chlorobenzonitrile, 1,4-thiazepan-4-amine, and phenylsulfonyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and produces similar effects to other cannabinoids, such as THC. This compound has been used to study the role of cannabinoids in pain management, appetite regulation, and other physiological processes.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S2/c21-18-9-5-4-8-17(18)19-10-12-22(13-14-26-19)20(23)11-15-27(24,25)16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWGPQNCACGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)


![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)




![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)